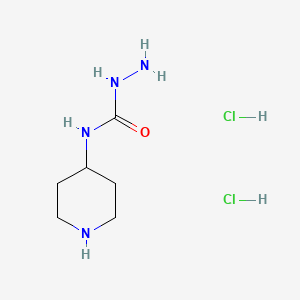
3-氨基-1-(哌啶-4-基)脲二盐酸盐
描述
3-Amino-1-(piperidin-4-yl)urea dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N4O and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(piperidin-4-yl)urea dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(piperidin-4-yl)urea dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是关于“3-氨基-1-(哌啶-4-基)脲二盐酸盐”的科学研究应用的综合分析,重点介绍独特应用:
PROTACs 的开发
该化合物作为一种功能化的脑磷蛋白配体,用于开发基于沙利度胺的 PROTACs(蛋白降解靶向嵌合体)。由于存在胺基,它可以通过肽偶联反应快速与羧基连接体偶联 .
癌症研究
哌啶衍生物,包括与“3-氨基-1-(哌啶-4-基)脲二盐酸盐”相关的衍生物,已被研究其对癌细胞的影响。 它们被用于构效关系研究,以确定抑制癌细胞的关键成分 .
抗氧化特性
具有哌啶核的化合物,如“3-氨基-1-(哌啶-4-基)脲二盐酸盐”,可能由于其抑制或消除自由基的能力而表现出强大的抗氧化作用 .
合成和功能化
该化合物可参与分子内和分子间反应,形成各种哌啶衍生物,这对于进一步推进不饱和中间体的单锅功能化非常重要 .
药物发现
在药物发现中,哌啶衍生物正以不同的方式被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、抗高血压、止痛、消炎、抗阿尔茨海默病、抗精神病和/或抗凝血剂 .
抑制激酶
一系列哌啶衍生物已被设计为针对临床上耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制剂,表明其在靶向治疗中的潜在应用 .
生物活性
3-Amino-1-(piperidin-4-yl)urea dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by empirical data and research findings.
Chemical Structure and Properties
3-Amino-1-(piperidin-4-yl)urea dihydrochloride is characterized by its urea functional group linked to a piperidine ring. The chemical structure can be represented as follows:
This compound is a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including 3-Amino-1-(piperidin-4-yl)urea dihydrochloride, exhibit anticancer activity . For instance, a series of piperidinyl urea derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives demonstrated significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
CXCR3 Antagonism
The compound has been investigated for its role as a CXCR3 antagonist . A study focusing on structure-activity relationships (SAR) identified that modifications to the piperidinyl urea scaffold could enhance binding affinity and potency against CXCR3, with one derivative exhibiting an IC50 of 16 nM in functional assays . This suggests potential applications in treating conditions related to CXCR3 signaling, such as autoimmune diseases.
NLRP3 Inhibition
Another area of interest is the compound's ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Research demonstrated that specific derivatives could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, highlighting their potential as anti-inflammatory agents .
The biological effects of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride are mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory properties.
- Receptor Modulation : By acting as an antagonist at receptors like CXCR3, it can modulate immune responses.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells suggests involvement in disrupting cellular survival pathways.
Case Studies and Empirical Data
属性
IUPAC Name |
1-amino-3-piperidin-4-ylurea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O.2ClH/c7-10-6(11)9-5-1-3-8-4-2-5;;/h5,8H,1-4,7H2,(H2,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVSBNPDCLYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















